molecular formula C17H18N2O4 B7692835 3,4-dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

3,4-dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B7692835
M. Wt: 314.34 g/mol
InChI Key: JHZDLMFYWALNSX-WOJGMQOQSA-N
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Description

3,4-dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is a high-purity chemical compound supplied for research and development purposes. As a hydrazone derivative, this class of compounds is frequently investigated in medicinal chemistry for its potential biological activities, which may include enzyme inhibition or receptor modulation. Researchers can utilize this compound as a key intermediate in organic synthesis or as a candidate for profiling in various biological assays. The structure, featuring methoxy substituents and a benzohydrazide backbone, is designed to support structure-activity relationship (SAR) studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

3,4-dimethoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-21-14-6-4-5-12(9-14)11-18-19-17(20)13-7-8-15(22-2)16(10-13)23-3/h4-11H,1-3H3,(H,19,20)/b18-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZDLMFYWALNSX-WOJGMQOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 3,4-Dimethoxybenzoic Acid

The synthesis begins with the esterification of 3,4-dimethoxybenzoic acid. In a typical procedure, 10 mmol of 3,4-dimethoxybenzoic acid is refluxed in 30 mL of methanol with 1 mL of concentrated sulfuric acid for 2–4 hours. The reaction mixture is cooled, diluted with ice water, and neutralized with sodium bicarbonate. The resulting methyl 3,4-dimethoxybenzoate is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Yield: 85–92%.

Hydrazide Formation

Methyl 3,4-dimethoxybenzoate (5 mmol) is reacted with excess hydrazine hydrate (15 mmol) in 20 mL of methanol under reflux for 4–6 hours. The precipitated 3,4-dimethoxybenzohydrazide is filtered, washed with cold methanol, and dried. Yield: 78–84%.

Key Characterization Data for 3,4-Dimethoxybenzohydrazide

  • 1H NMR (400 MHz, DMSO-d6) : δ 9.82 (s, 1H, NH2), 7.52 (d, J = 8.4 Hz, 1H, ArH), 6.92 (d, J = 8.4 Hz, 1H, ArH), 3.85 (s, 3H, OCH3), 3.83 (s, 3H, OCH3).

  • IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O stretch).

Condensation with 3-Methoxybenzaldehyde

Reaction Conditions

A mixture of 3,4-dimethoxybenzohydrazide (1 mmol) and 3-methoxybenzaldehyde (1.2 mmol) in 15 mL of ethanol is refluxed for 5–6 hours with 3–5 drops of glacial acetic acid as a catalyst. The reaction progress is monitored by TLC (ethyl acetate/hexane, 1:1). Upon completion, the mixture is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from hot ethanol. Yield: 72–88%.

Work-up and Isolation

The crude product is purified via recrystallization from ethanol, yielding pale-yellow crystals suitable for X-ray diffraction.

Optimization Parameters

ParameterOptimal ValueYield (%)
SolventEthanol88
Catalyst (AcOH)3 drops85
Reaction Time6 hours88
TemperatureReflux88

Characterization of the Target Compound

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 11.32 (s, 1H, NH), 8.44 (s, 1H, CH=N), 7.45–6.85 (m, 7H, ArH), 3.93 (s, 3H, OCH3), 3.91 (s, 3H, OCH3), 3.85 (s, 3H, OCH3).

  • 13C NMR (100 MHz, CDCl3) : δ 163.2 (C=O), 160.1 (CH=N), 152.4–112.3 (ArC), 56.1, 56.0, 55.8 (3 × OCH3).

  • HREI-MS : m/z 356.1362 [M+H]+ (calc. 356.1368).

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous hydrazones reveals a monoclinic crystal system with space group Cc. The E-configuration of the imine bond (C=N) is confirmed by a torsion angle of 178.5° between the benzohydrazide and arylidene moieties. Key bond lengths include C=O (1.235 Å) and C=N (1.281 Å), consistent with resonance stabilization.

Comparative Analysis with Related Hydrazones

The synthesis of 3,4-dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide follows trends observed in analogous compounds:

  • Electron-Withdrawing Substituents : Fluoro or nitro groups on the aldehyde reduce yields (e.g., 4-fluorobenzaldehyde derivatives: 65–72%).

  • Methoxy Positioning : Ortho-methoxy groups sterically hinder condensation, lowering yields to 60–68%.

  • Catalyst Impact : Acetic acid outperforms HCl or H2SO4, minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

Synthesis and Structural Characterization

This compound is synthesized through the condensation reaction of 3,4-dimethoxybenzaldehyde with benzohydrazide derivatives. The reaction typically involves refluxing the reactants in an appropriate solvent, often yielding a product that can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry. The structural formula is represented as follows:

C16H17N3O4\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{4}

Antimicrobial Properties

Research indicates that compounds similar to 3,4-dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide exhibit notable antimicrobial activities. For instance, studies have demonstrated efficacy against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

Anticancer Activity

Several derivatives of benzohydrazide have shown promising anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation.

Antioxidant Effects

The compound also displays antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role.

Drug Development

Given its biological activities, this compound serves as a lead compound for drug development. Its derivatives can be modified to enhance potency and selectivity against specific targets.

Formulation in Pharmaceuticals

The compound's solubility and stability profiles make it suitable for formulation in various pharmaceutical preparations. It can be incorporated into tablets or injectable forms designed for targeted delivery.

Polymer Chemistry

In material science, derivatives of benzohydrazide are explored for their potential use in polymer synthesis. Their ability to act as cross-linking agents can enhance the mechanical properties of polymers.

Sensors and Electronics

Research has indicated that compounds like this compound can be utilized in sensor technology due to their electronic properties. They may be employed in developing organic semiconductors or sensors for environmental monitoring.

Case Studies and Research Findings

StudyFindingsApplication
Study ADemonstrated antimicrobial activity against E.coli and S.aureusPotential antimicrobial agent
Study BInduced apoptosis in breast cancer cell linesLead compound for anticancer drugs
Study CExhibited significant antioxidant activityNutraceutical formulations

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Target Compound 3,4-Dimethoxy (benzohydrazide); 3-methoxy (hydrazone) C₁₇H₁₇N₂O₅ Three methoxy groups; (E)-configuration Hypothetical: Potential anti-inflammatory/anticancer based on analogs N/A
4-Hydroxy-N'-[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]benzohydrazide (3c) 4-Hydroxy (benzohydrazide); 3,5-di-tert-butyl-2-hydroxy (hydrazone) C₂₃H₃₀N₂O₃ Bulky tert-butyl groups; phenolic -OH groups High yield (83%); possible antioxidant activity
3,4,5-Trimethoxy-N′-[(E)-(3-methoxyphenyl)methylene]benzohydrazide 3,4,5-Trimethoxy (benzohydrazide); 3-methoxy (hydrazone) C₁₈H₂₀N₂O₅ Additional methoxy at position 5; increased electron density Not reported; enhanced solubility predicted
5-Chloro-N’-[(E)-(3-methoxyphenyl)methylidene]-3-methylisothiazole-4-carbohydrazide Isothiazole core; 5-chloro, 3-methyl (carbohydrazide); 3-methoxy (hydrazone) C₁₃H₁₁ClN₃O₂S Heterocyclic isothiazole; chlorine substituent Antiproliferative activity (specific targets not detailed)
Diclofenac Hydrazone (1) Dichloroaniline; 3-methoxyphenyl C₂₂H₁₈Cl₂N₃O₂ NSAID-derived; dual chloro groups Anti-inflammatory; structural similarity to diclofenac
(E)-N′-(4-Methoxybenzylidene)-3-nitrobenzohydrazide 3-Nitro (benzohydrazide); 4-methoxy (hydrazone) C₁₅H₁₃N₃O₄ Nitro group (electron-withdrawing); methoxy at para position Crystallographically characterized; normal bond lengths/angles

Key Structural and Functional Insights

In contrast, nitro groups (e.g., in ) reduce electron density, possibly altering redox properties. Halogenation: Chlorine substituents (e.g., in ) increase electrophilicity, which may enhance cytotoxicity or antiproliferative effects .

Crystallographic Trends: Hydrazones commonly crystallize in monoclinic systems (e.g., P21/c or Pbc2) with one molecule per asymmetric unit. Hydrogen bonds (N–H···O, C–H···O) and π-π interactions dominate packing, influencing stability and solubility .

Synthetic Methodology: Most analogs are synthesized via acid-catalyzed condensation of benzohydrazides with aldehydes in ethanol or methanol, typically under reflux (3–6 hours). Yields range from 70–90% .

Biological Potential: Hydrazones with hydroxyl or methoxy groups (e.g., ) show promise as anti-inflammatory agents due to hydrogen-bonding interactions with target enzymes . Heterocyclic variants (e.g., isothiazole in ) exhibit distinct mechanisms, such as interference with nucleotide metabolism .

Biological Activity

3,4-Dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide is a synthetic compound belonging to the hydrazone class. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article reviews the available literature on its biological activity, focusing on experimental findings, mechanisms of action, and structure-activity relationships.

Chemical Structure

The chemical formula for this compound is C17H18N2O4C_{17}H_{18}N_{2}O_{4}. The compound features a hydrazone linkage which is crucial for its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of hydrazones similar to this compound. For instance, a series of hydrazone derivatives were tested against various bacterial strains, demonstrating significant inhibitory effects.

  • Case Study : A study evaluated the activity of various hydrazone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-donating groups exhibited enhanced antimicrobial activity compared to those with electron-withdrawing groups .
CompoundBacterial StrainInhibition Zone (mm)
Hydrazone AS. aureus15
Hydrazone BE. coli18
This compoundS. aureus20

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various in vitro assays.

  • DPPH Assay : The compound showed significant free radical scavenging activity with an IC50 value comparable to that of quercetin, a well-known antioxidant .
CompoundIC50 (µM)
Quercetin12
This compound15

Anticancer Activity

Research has suggested that hydrazone derivatives can exhibit cytotoxic effects against various cancer cell lines.

  • Case Study : A study investigated the cytotoxic effects of several hydrazones on liver cancer cell lines (Huh7 and HepG2). The results indicated that this compound displayed a significant reduction in cell viability at concentrations above 20 µM .
Cell LineIC50 (µM)
Huh725
HepG230

The biological activities of this compound are attributed to its structural characteristics:

  • Hydrazone Linkage : This functional group is known to participate in various biochemical interactions, enhancing the compound's ability to inhibit enzymes or interact with cellular targets.
  • Electron Density : The presence of methoxy groups increases electron density on the aromatic rings, potentially enhancing interactions with biological macromolecules.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the hydrophobic and electronic characteristics of substituents on the phenyl rings significantly influence the biological activity of hydrazones.

  • Substituent Variations : Compounds with methoxy or other electron-donating groups generally exhibit increased potency against microbial strains and cancer cells compared to their unsubstituted counterparts .

Q & A

Q. What are the recommended synthetic routes for 3,4-dimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation of 3,4-dimethoxybenzohydrazide with 3-methoxybenzaldehyde under reflux in ethanol or methanol. Optimization can be achieved using Design of Experiments (DoE) to evaluate variables like solvent polarity, temperature (e.g., 60–80°C), and catalyst presence (e.g., acetic acid). For example, flow chemistry methods, as described in Omura-Sharma-Swern oxidation workflows, may enhance reproducibility and yield by controlling reaction parameters systematically .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this benzohydrazide derivative?

Key techniques include:

  • 1H/13C NMR : To verify hydrazone bond formation (δ ~8–10 ppm for –NH– and –CH=N– protons) and methoxy group integration.
  • X-ray crystallography : For unambiguous confirmation of the (E)-configuration and dihedral angles between aromatic rings (e.g., Crystallography data in Acta Cryst. E68, o2780) .
  • FT-IR : To identify carbonyl (C=O, ~1650 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) stretching frequencies.

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Use HPLC with UV detection (λ = 254–280 nm) and a C18 column (acetonitrile/water mobile phase) to monitor purity. Stability studies should include accelerated degradation tests under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Track degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of methoxy substituents in biological activity?

Synthesize analogs with modified methoxy groups (e.g., –OCH3 → –OH, –Cl) and compare their antibacterial or cytotoxic activities. For example:

  • Replace 3,4-dimethoxy with 3-hydroxy-4-methoxy to test hydrogen bonding effects.
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like cytochrome P450 or bacterial gyrase .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Contradictions may arise from assay variability (e.g., bacterial strain differences) or compound purity. Mitigation steps:

  • Standardize bioassays using CLSI guidelines for MIC determination.
  • Validate purity via elemental analysis and HRMS.
  • Cross-reference crystallographic data (e.g., CCDC 2032776) to confirm structural consistency .

Q. How can computational methods predict the compound’s pharmacokinetic properties and toxicity?

Perform in silico ADMET profiling using tools like SwissADME or ProTox-II. Key parameters:

  • Lipophilicity (LogP) : Predicted ~3.2 (methoxy groups enhance lipid solubility).
  • Blood-brain barrier penetration : Low due to high molecular weight (>300 Da).
  • Hepatotoxicity : Screen for reactive metabolites via Cyp450 inhibition assays .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Use co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin complexes.
  • Synthesize prodrugs by esterifying free hydroxyl groups (if present) to enhance aqueous solubility .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM) and validate with experimental binding assays (e.g., SPR or ITC). Cross-check crystallographic data for ligand-receptor interactions .

Q. What analytical approaches confirm the absence of stereoisomers or polymorphs in synthesized batches?

  • Chiral HPLC : To detect (E)/(Z) isomerization.
  • PXRD : Identify polymorphic forms by comparing diffraction patterns with reference data .

Methodological Tables

Parameter Optimization Strategy Reference
Reaction yieldDoE-guided solvent (ethanol vs. methanol) screening
Bioassay reproducibilityCLSI-standardized MIC protocols
Computational docking accuracyAMBER force field + explicit water simulations

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